2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole
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Overview
Description
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a biphenyl group and a chloromethyl group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole typically involves the reaction of biphenyl derivatives with thiadiazole precursors under specific conditions. One common method involves the chloromethylation of biphenyl derivatives followed by cyclization with thiadiazole precursors . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions followed by purification steps such as distillation and crystallization. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction under specific conditions, altering its electronic properties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(chloromethyl)biphenyl: Similar in structure but lacks the thiadiazole ring.
2-([1,1’-Biphenyl]-4-yl)-5-(chloromethyl)-1,3,4-thiadiazole: Similar but with a different substitution pattern on the biphenyl group.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole is unique due to its specific substitution pattern and the presence of both a biphenyl group and a thiadiazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
104090-71-3 |
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Molecular Formula |
C15H11ClN2S |
Molecular Weight |
286.8 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(2-phenylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H11ClN2S/c16-10-14-17-18-15(19-14)13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
WLMAWXUDHHEEOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=NN=C(S3)CCl |
Origin of Product |
United States |
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